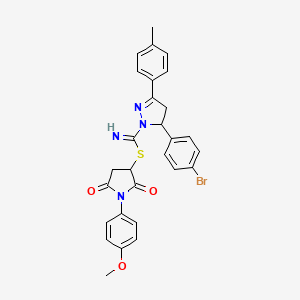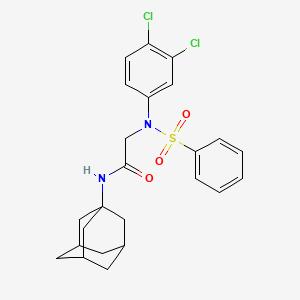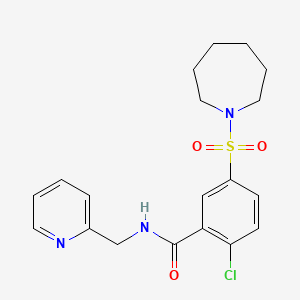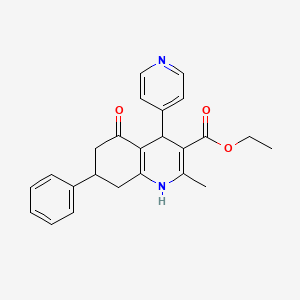![molecular formula C18H21NO4S B5202623 ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as EGb-761, is a standardized extract of Ginkgo biloba leaves. It is a widely used dietary supplement that has been extensively studied for its potential health benefits.
Wirkmechanismus
The active compounds in ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, flavonoids and terpenoids, have been shown to have a variety of effects on the body. They are potent antioxidants, which means they can neutralize free radicals and protect cells from oxidative damage. They also have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, they have been shown to improve blood flow and enhance cognitive function.
Biochemical and Physiological Effects:
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, memory, and attention in both healthy individuals and those with cognitive impairment. It has also been shown to improve blood flow, reduce inflammation, and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is that it is a well-studied and standardized extract. This means that researchers can be confident in the quality and consistency of the extract they are using. However, one limitation is that the active compounds in ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can vary depending on the source of the Ginkgo biloba leaves used to make the extract. This can make it difficult to compare results between studies.
Zukünftige Richtungen
There are many potential future directions for research on ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. Additionally, there is ongoing research on the effects of ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate on cardiovascular health, vision, and hearing. Finally, there is interest in developing new formulations of ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate that may be more effective or have fewer side effects than the current standardized extract.
Synthesemethoden
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is obtained from the leaves of Ginkgo biloba through a standardized extraction process. The leaves are first harvested and dried, then extracted with a solvent such as acetone or ethanol. The extract is then purified and standardized to contain a specific concentration of flavonoids and terpenoids, the active compounds in Ginkgo biloba.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, dementia, and cognitive impairment.
Eigenschaften
IUPAC Name |
ethyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)13-19(16-9-5-14(2)6-10-16)24(21,22)17-11-7-15(3)8-12-17/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCUSDOFNKCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
